4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 22988-52-9
VCID: VC2492222
InChI: InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)
SMILES: CC1=CC=C(S1)C(=O)CCC(=O)O
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

CAS No.: 22988-52-9

Cat. No.: VC2492222

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid - 22988-52-9

Specification

CAS No. 22988-52-9
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
IUPAC Name 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)
Standard InChI Key BBGWOJJYYCDOAN-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)CCC(=O)O
Canonical SMILES CC1=CC=C(S1)C(=O)CCC(=O)O

Introduction

Chemical Identity and Structure

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is an organic compound containing a thiophene ring with a methyl substituent at the 5-position and an oxobutanoic acid chain at the 2-position. The compound represents an interesting class of heterocyclic carboxylic acids with potential applications in various fields of chemistry.

Basic Identification Parameters

Table 1: Chemical Identification Parameters

ParameterInformation
IUPAC Name4-(5-methylthiophen-2-yl)-4-oxobutanoic acid
CAS Number22988-52-9
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol
InChIInChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)
InChIKeyBBGWOJJYYCDOAN-UHFFFAOYSA-N

The compound is recognized by several synonyms in the chemical literature and commercial catalogs, including:

  • 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid

  • 4-(5-Methyl-2-thienyl)-4-oxobutyric acid

  • 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-

Structural Features

The chemical structure of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid consists of a 5-methylthiophene ring connected to an oxobutanoic acid chain. The thiophene ring provides aromaticity and potential for π-π interactions, while the oxobutanoic acid chain includes a ketone functional group and terminates with a carboxylic acid group, offering hydrogen bonding capabilities .

Physical Properties

The physical properties of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid provide essential information for researchers planning to work with this compound. These properties influence its behavior in various experimental conditions and applications.

General Physical Properties

Table 2: Physical Properties

PropertyValueSource
Physical StateNot specified in available data-
ColorNot specified in available data-
Molecular Weight198.24 g/mol
Topological Polar Surface Area82.6 Ų
XLogP3-AA (calculated partition coefficient)1.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Complexity215

The moderate XLogP3 value of 1.5 suggests that 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid has balanced hydrophilic and lipophilic properties, which could be advantageous for certain applications requiring moderate membrane permeability while maintaining some water solubility . The topological polar surface area of 82.6 Ų indicates potential for hydrogen bonding interactions, primarily through the carboxylic acid and ketone functional groups.

Chemical Properties

Functional Group Reactivity

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid contains three key functional groups that determine its chemical reactivity:

  • Thiophene ring: An electron-rich aromatic heterocycle capable of electrophilic aromatic substitution reactions

  • Ketone group: Susceptible to nucleophilic addition reactions

  • Carboxylic acid group: Can undergo typical acid-base reactions, esterification, and conversion to acid derivatives

The presence of these functional groups provides multiple sites for potential chemical transformations, making this compound versatile for chemical synthesis applications. While the available search results don't explicitly detail reaction characteristics, organic chemistry principles suggest this compound would exhibit reactivity patterns consistent with its functional groups.

CategoryInformationSource
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315; H319; H335
Precautionary StatementsP261; P305+351+338; P302+352

The GHS07 pictogram indicates that this compound may cause irritation to skin, eyes, and the respiratory tract. The specific hazard statements confirm this:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

SupplierCatalog NumberPurityPackage SizeSource
Toronto Research ChemicalsM696015-50mgNot specified50mg
Sigma-Aldrich (AChemBlock)ADVH9A1C90C195.00%Not specified
砌块化学 (via JK Chemical)ABC-Y129575295+%Not specified
Korea ScienceEN300-12262Not specified0.05g and 0.1g

This widespread availability facilitates research applications of the compound. Most suppliers offer this compound with a purity of 95% or higher, which is suitable for most research applications. For specialized applications requiring higher purity, researchers may need to contact suppliers directly to inquire about custom purification options.

Structure-Property Relationships

The structure of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid influences its physical and chemical properties in several ways:

Effect of Thiophene Ring

The thiophene ring contributes to the compound's aromaticity and electron distribution. Thiophene is an electron-rich heterocycle, which influences the reactivity of the attached functional groups. The methyl substituent at the 5-position likely increases electron density in the thiophene ring through inductive effects, potentially affecting the electronic properties of the entire molecule.

Carboxylic Acid Functionality

The terminal carboxylic acid group provides acidity and hydrogen bonding capabilities to the molecule. With a pKa typically in the range of 4-5 for aromatic carboxylic acids, this functional group would be expected to be ionized at physiological pH, affecting solubility and potential interactions with biological systems.

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